1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride
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Overview
Description
1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride is a chemical compound categorized under piperazines. It is primarily used as an analytical reference standard in research and forensic applications .
Preparation Methods
The synthesis of 1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring opening of aziridines: Aziridines undergo ring-opening reactions with N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial production methods typically involve scaling up these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, along with catalysts such as palladium or nickel. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride is not well-documented. piperazine derivatives generally act on the central nervous system by interacting with neurotransmitter receptors. They may function as agonists or antagonists, modulating the activity of neurotransmitters such as serotonin and dopamine .
Comparison with Similar Compounds
1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride can be compared with other similar compounds, such as:
1-(3-Trifluoromethylphenyl)piperazine: This compound selectively promotes the release of serotonin and is used in combination with other drugs to enhance its effects.
1-(3-Chlorophenyl)piperazine: Known for its use in forensic applications, this compound has similar structural features but different functional properties.
Properties
IUPAC Name |
1-[3-[(3-fluorophenyl)methoxy]phenyl]piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O.ClH/c18-15-4-1-3-14(11-15)13-21-17-6-2-5-16(12-17)20-9-7-19-8-10-20;/h1-6,11-12,19H,7-10,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCPXIBXIOALEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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